

In-Depth Technical Guide to the Spectroscopic Profile of 2-Nitrosopyridine

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Compound of Interest

Compound Name: 2-Nitrosopyridine

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This technical guide provides a comprehensive overview of the available spectroscopic data for **2-nitrosopyridine**, a molecule of interest in synthetic and medicinal chemistry. The document collates data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, presents detailed experimental protocols for acquiring such data, and includes a visual representation of the analytical workflow.

Core Spectroscopic Data

Quantitative spectroscopic data for monomeric **2-nitrosopyridine** is not extensively documented in publicly available literature, likely due to its reactivity and tendency to dimerize. The following tables summarize the most relevant available data and expected values based on related compounds and theoretical studies.

Infrared (IR) Spectroscopy

The most definitive spectroscopic data found for **2-nitrosopyridine** is its infrared spectrum, particularly the characteristic stretching frequency of the nitroso group.

Table 1: Infrared (IR) Spectroscopic Data for **2-Nitrosopyridine**

Vibrational Mode	Frequency (cm ⁻¹)	Notes
N=O Stretch	1509	This prominent band is indicative of the monomeric form of 2-nitrosopyridine. The dimer exhibits different signals. [1]
In-plane Ring Distortion	~1150	A band in this region is associated with in-plane ring distortion with a contribution from C-N(=O) bond stretching. [1]
In-plane Ring Deformation	~700	An isolated band in this region is attributed to in-plane ring deformation. [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimentally determined ¹H and ¹³C NMR data for **2-nitrosopyridine** are not readily available in the searched literature. The values presented below are estimations based on the analysis of similar pyridine derivatives and general principles of NMR spectroscopy.

Table 2: Predicted NMR Spectroscopic Data for **2-Nitrosopyridine**

Nucleus	Predicted Chemical Shift (ppm)	Multiplicity	Notes
¹ H-NMR	8.5 - 8.7	Doublet	Proton at C6 (ortho to nitrogen)
	7.8 - 8.0	Triplet of doublets	Proton at C4 (para to nitrogen)
	7.3 - 7.5	Doublet of doublets	Proton at C3 (ortho to nitroso group)
	7.2 - 7.4	Triplet	Proton at C5 (meta to nitrogen)
¹³ C-NMR	~160	Singlet	C2 (carbon attached to the nitroso group)
	~150	Singlet	C6
	~138	Singlet	C4
	~125	Singlet	C5
	~120	Singlet	C3

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific experimental UV-Vis absorption maxima for **2-nitrosopyridine** are not explicitly detailed in the available resources. However, the expected absorption regions based on the electronic transitions of the nitroso and pyridine moieties are presented below.

Table 3: Expected UV-Visible (UV-Vis) Absorption Data for **2-Nitrosopyridine**

Electronic Transition	Expected λ_{max} (nm)	Molar Absorptivity (ϵ)
$n \rightarrow \pi^*$ (Nitroso group)	~350 - 450	Low to moderate
$\pi \rightarrow \pi^*$ (Pyridine ring)	~250 - 280	High

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed.

Infrared (IR) Spectroscopy

A standard protocol for obtaining the IR spectrum of a solid sample like **2-nitrosopyridine** involves the KBr pellet method.

- **Sample Preparation:** A small amount of **2-nitrosopyridine** is finely ground with spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of a pure KBr pellet is recorded first. The sample spectrum is then acquired, typically over a range of 4000 to 400 cm^{-1} .
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Note: For the monomeric form, cryogenic photolysis of the dimer in a KBr pellet at low temperatures (e.g., 12 K) is required, followed by immediate spectral acquisition.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A solution of **2-nitrosopyridine** is prepared by dissolving 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.
- **Data Acquisition:** The NMR tube is placed in the spectrometer. For ^1H NMR, a standard one-pulse experiment is typically sufficient. For ^{13}C NMR, a proton-decoupled experiment is generally performed to simplify the spectrum and improve the signal-to-noise ratio.
- **Data Processing:** The acquired free induction decay (FID) is processed using Fourier transformation, phasing, and baseline correction to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

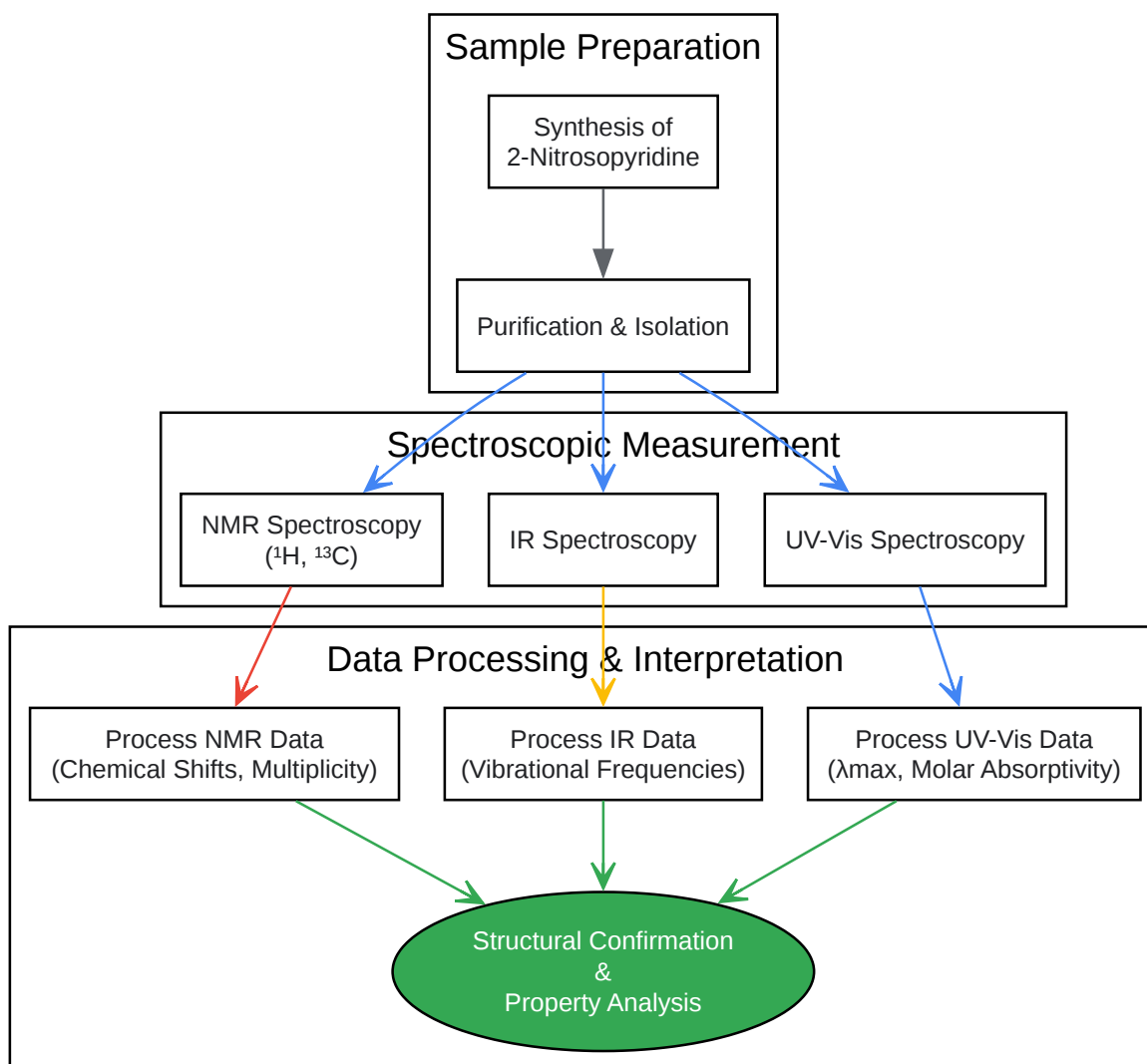
Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** A stock solution of **2-nitrosopyridine** is prepared by accurately weighing a small amount of the compound and dissolving it in a UV-grade solvent (e.g., ethanol, acetonitrile) in a volumetric flask. Serial dilutions are then made to obtain solutions of appropriate concentrations for measurement (typically in the micromolar range).
- **Data Acquisition:** A quartz cuvette is filled with the sample solution, and another is filled with the pure solvent to serve as a blank. The absorbance spectrum is recorded over a specific wavelength range (e.g., 200-800 nm) using a UV-Vis spectrophotometer.
- **Data Analysis:** The wavelengths of maximum absorbance (λ_{max}) are identified from the spectrum. The molar absorptivity (ϵ) can be calculated using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-nitrosopyridine**.

Spectroscopic Analysis Workflow for 2-Nitrosopyridine



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Caption: A logical workflow for the spectroscopic analysis of **2-nitrosopyridine**.

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References

- 1. hrcak.srce.hr [hrcak.srce.hr]
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